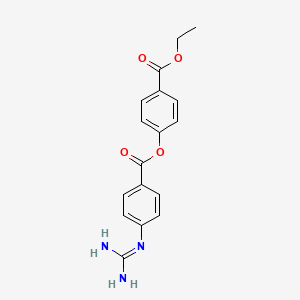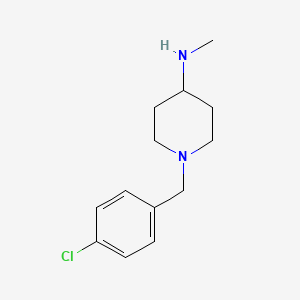
1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine is a chemical compound that belongs to the class of piperidine derivatives This compound features a piperidine ring substituted with a 4-chlorobenzyl group and an N-methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.
Introduction of the 4-Chlorobenzyl Group: This step involves the alkylation of the piperidine ring with 4-chlorobenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
N-Methylation: The final step is the methylation of the nitrogen atom in the piperidine ring, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl chloride position, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and substituted benzyl derivatives.
Applications De Recherche Scientifique
1-(4-Chlorobenzyl)-N-methylpiperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on neurotransmitter systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of
Propriétés
Formule moléculaire |
C13H19ClN2 |
|---|---|
Poids moléculaire |
238.75 g/mol |
Nom IUPAC |
1-[(4-chlorophenyl)methyl]-N-methylpiperidin-4-amine |
InChI |
InChI=1S/C13H19ClN2/c1-15-13-6-8-16(9-7-13)10-11-2-4-12(14)5-3-11/h2-5,13,15H,6-10H2,1H3 |
Clé InChI |
JIADFQQKSWOJAO-UHFFFAOYSA-N |
SMILES canonique |
CNC1CCN(CC1)CC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


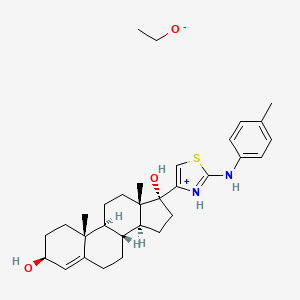
![6-Bromothiazolo[4,5-b]pyridine-2-carbonitrile](/img/structure/B12819179.png)
![(1H-Pyrrolo[2,3-b]pyridin-6-yl)methanamine hydrochloride](/img/structure/B12819191.png)
![7-Chloronaphtho[1,2-b]benzofuran](/img/structure/B12819196.png)

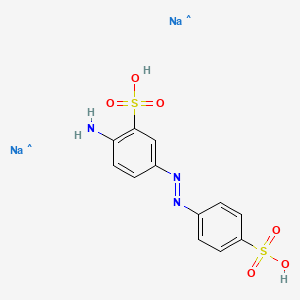
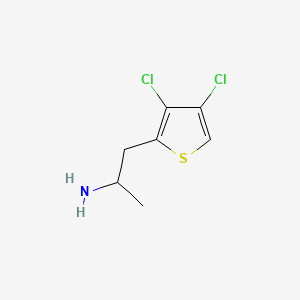

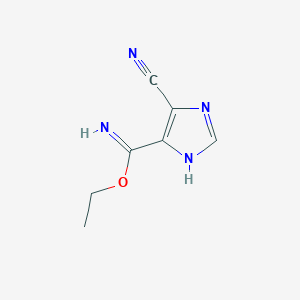

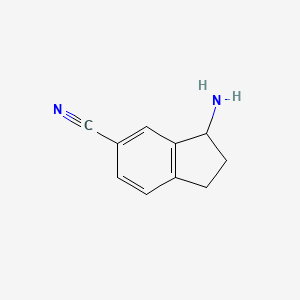
![bis[3,5-bis(trifluoromethyl)phenyl]-cyclopentylphosphane;[(1R)-1-cyclopentylethyl]-bis(3,5-dimethylphenyl)phosphane;iron](/img/structure/B12819246.png)
